UR-144 N-ペンタン酸

説明

UR-144 N-ペンタン酸代謝物は、合成カンナビノイドUR-144の第一相代謝物です。 UR-144は強力な合成カンナビノイドであり、中枢カンナビノイド受容体1(CB1)よりも末梢カンナビノイド受容体2(CB2)に優先的に結合します 。 この代謝物は血清または尿中で検出可能であり、法医学および研究アプリケーションで生物試料中のUR-144の存在を特定するために使用されます .

科学的研究の応用

UR-144 N-pentanoic acid metabolite is primarily used in forensic and research applications to detect the presence of UR-144 in biological samples . It is also used in studies to understand the metabolism of synthetic cannabinoids and their effects on the human body . Additionally, this metabolite is used as an internal standard for the quantification of UR-144 by gas chromatography or liquid chromatography-mass spectrometry .

作用機序

UR-144 N-ペンタン酸代謝物は、カンナビノイド受容体、特にCB2受容体に結合することで効果を発揮します 。 この結合はGタンパク質共役受容体の活性化につながり、次にアデニル酸シクラーゼを阻害し、細胞内のサイクリックAMP(cAMP)レベルを低下させます 。 この経路は、カンナビノイドの治療効果に関連しています .

類似化合物の比較

UR-144 N-ペンタン酸代謝物は、XLR-11 N-ペンタン酸代謝物、AM-2201、JWH-018などの他の合成カンナビノイド代謝物と似ています 。 UR-144 N-ペンタン酸代謝物は、CB1受容体よりもCB2受容体に優先的に結合するという点でユニークです 。 この特徴により、合成カンナビノイドの末梢効果に焦点を当てた研究に特に役立ちます .

準備方法

化学反応の分析

UR-144 N-ペンタン酸代謝物は、酸化、還元、置換など、さまざまな化学反応を受けます 。 これらの反応で使用される一般的な試薬には、ギ酸、アセトニトリル、ヒト肝ミクロソームなどがあります 。 これらの反応から生成される主な生成物には、ジヒドロキシ代謝物、カルボキシおよびヒドロキシ代謝物、ヒドロキシおよびケトン代謝物、カルボキシおよびケトン代謝物などがあります .

科学研究への応用

UR-144 N-ペンタン酸代謝物は、主に法医学および研究アプリケーションで、生物試料中のUR-144の存在を検出するために使用されます 。 また、合成カンナビノイドの代謝と、それらが人体に与える影響を理解するための研究にも使用されます 。 さらに、この代謝物は、ガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によるUR-144の定量化のための内部標準としても使用されます .

類似化合物との比較

UR-144 N-pentanoic acid metabolite is similar to other synthetic cannabinoid metabolites such as XLR-11 N-pentanoic acid metabolite, AM-2201, and JWH-018 . UR-144 N-pentanoic acid metabolite is unique in its preferential binding to CB2 receptors over CB1 receptors . This characteristic makes it particularly useful in studies focused on the peripheral effects of synthetic cannabinoids .

生物活性

UR-144 N-pentanoic acid is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors CB1 and CB2. This article reviews the compound's pharmacological properties, case studies, and research findings to provide a comprehensive overview of its biological activity.

Overview of UR-144 and Its Metabolites

UR-144 (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone) is a synthetic cannabinoid that acts as a potent agonist at both CB1 and CB2 receptors. Its metabolite, UR-144 N-pentanoic acid, has been studied for its effects and potential implications in toxicology.

Key Characteristics

- Chemical Structure : UR-144 is an indole derivative with a complex structure that influences its interaction with cannabinoid receptors.

- Receptor Affinity : UR-144 preferentially binds to the peripheral CB2 receptor over the central CB1 receptor, with a Ki value of 1.8 nM for CB2 .

Biological Activity

The biological activity of UR-144 N-pentanoic acid has been assessed through various studies focusing on its efficacy at cannabinoid receptors and its metabolic pathways.

Receptor Activity

A critical study highlighted that UR-144 N-pentanoic acid did not exhibit significant activity at either the CB1 or CB2 receptors. Specifically, it was noted that this metabolite had an EC50 value greater than 1000 ng/mL, indicating a lack of potency compared to other metabolites of UR-144 .

| Compound | EC50 (ng/mL) | Receptor Type |

|---|---|---|

| UR-144 degradant | 1.9 | CB1 |

| UR-144 N-(5-hydroxypentyl) | 273 | CB1 |

| UR-144 N-pentanoic acid | >1000 | CB1/CB2 |

This table illustrates the comparative potency of different compounds derived from UR-144, emphasizing the inactivity of the N-pentanoic acid metabolite.

Case Studies

Several case studies have documented the effects of UR-144 use, particularly in emergency medical situations. One notable case involved a 19-year-old woman who experienced status epilepticus after smoking a product containing UR-144. Upon examination, she was found to have elevated levels of UR-144 in her system, leading to complications such as stress cardiomyopathy .

Research Findings

Research has shown that while UR-144 itself acts as an agonist at both cannabinoid receptors, its metabolite, N-pentanoic acid, lacks similar activity. This distinction is crucial for understanding the pharmacodynamics of synthetic cannabinoids and their metabolites.

Toxicological Implications

The detection of UR-144 N-pentanoic acid in various toxicological samples has raised concerns regarding its potential effects. In a study analyzing emergency department cases, it was found that this metabolite was present in 87% of cases involving synthetic cannabinoids . The implications for public health and safety are significant, as synthetic cannabinoids can produce effects similar to THC but may also lead to severe adverse reactions.

特性

IUPAC Name |

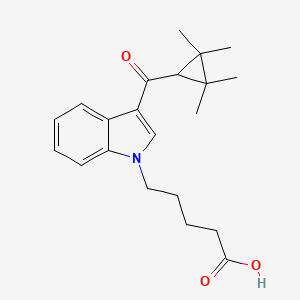

5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHIAPDCFFQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043095 | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451369-33-7 | |

| Record name | UR-144 N-pentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1451369-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UR-144 N-PENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is UR-144 N-pentanoic acid a significant target for analysis in suspected driving impairment cases?

A1: UR-144 N-pentanoic acid is a metabolite of the synthetic cannabinoid UR-144. Analyzing for metabolites in urine provides a wider window of detection compared to the parent compound, which is rapidly metabolized in the body. A study analyzing urine samples from individuals suspected of driving under the influence in Washington, D.C. found UR-144 N-pentanoic acid to be the most prevalent synthetic cannabinoid metabolite detected []. This prevalence highlights its relevance in forensic investigations involving impaired driving.

Q2: What analytical techniques are commonly used to identify and quantify UR-144 N-pentanoic acid in biological samples?

A2: Liquid chromatography tandem mass spectrometry (LC-MS/MS) is a widely employed technique for identifying and quantifying UR-144 N-pentanoic acid in urine samples [, ]. This method offers high sensitivity and selectivity, crucial for accurately detecting and quantifying trace amounts of the metabolite in complex biological matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。